molecular formula C9H12O3 B6189806 rac-methyl (1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylate, endo CAS No. 70680-88-5

rac-methyl (1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylate, endo

Cat. No.: B6189806
CAS No.: 70680-88-5
M. Wt: 168.2
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Description

rac-methyl (1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylate, endo is a bicyclic compound featuring a norbornane-like skeleton with a ketone (6-oxo) group and a methyl ester substituent. Its stereochemistry (1R,2S,4S) and endo configuration confer distinct structural rigidity and reactivity. The molecular formula is C₉H₁₂O₃, derived from the parent carboxylic acid (C₈H₁₀O₃) by esterification . This compound is often utilized as a chiral intermediate in pharmaceutical synthesis, leveraging its bicyclic framework for stereoselective reactions.

Key structural attributes:

  • Bicyclo[2.2.1]heptane core: Provides steric constraints that influence reaction pathways.
  • 6-Oxo group: Enhances electrophilicity at the bridgehead, enabling nucleophilic additions.
  • Methyl ester: Improves solubility in organic solvents compared to the free carboxylic acid.

Properties

CAS No.

70680-88-5

Molecular Formula

C9H12O3

Molecular Weight

168.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Diels-Alder Reaction: One common method to synthesize this compound involves a Diels-Alder reaction between a diene and a dienophile. The reaction typically requires heating and can be catalyzed by Lewis acids to improve yield and selectivity.

    Oxidation: The resulting adduct from the Diels-Alder reaction can be oxidized to introduce the ketone functionality. Common oxidizing agents include potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of rac-methyl (1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylate, endo, often involves large-scale Diels-Alder reactions followed by oxidation steps. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The ketone group can undergo further oxidation to form carboxylic acids using strong oxidizing agents.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxide ions, amines, and thiols.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

rac-methyl (1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylate serves as a valuable intermediate in the synthesis of various organic compounds. Its bicyclic structure allows for the formation of complex molecules through:

  • Diels-Alder Reactions : The compound can participate in Diels-Alder reactions to form larger cyclic structures.
  • Functionalization : The carboxylate group can be modified to introduce various functional groups, enhancing its utility in synthetic pathways.

Medicinal Chemistry

Research indicates that derivatives of this compound may exhibit biological activity, making it a candidate for drug development. Key areas of interest include:

  • Anticancer Activity : Some studies suggest that modifications of the bicyclic framework can lead to compounds with potential anticancer properties.
  • Antimicrobial Properties : The structural characteristics may impart antimicrobial effects, warranting further investigation into its derivatives.

Material Science

The unique properties of rac-methyl (1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylate make it suitable for applications in material science:

  • Polymer Synthesis : It can be used as a monomer or additive in polymerization processes to create new materials with desirable properties.

Case Studies

StudyApplicationFindings
1Anticancer ResearchA derivative showed significant cytotoxicity against breast cancer cell lines (IC50 = 15 µM) .
2Antimicrobial ActivityExhibited effective inhibition against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL .
3Polymer DevelopmentUsed as a building block for creating biodegradable polymers with enhanced mechanical properties .

Mechanism of Action

The compound exerts its effects primarily through its functional groups. The ketone group can participate in hydrogen bonding and dipole-dipole interactions, while the ester group can undergo hydrolysis to release the carboxylate ion. These interactions are crucial in biochemical pathways and industrial processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes critical differences between the target compound and analogous bicyclic derivatives:

Compound Name Molecular Formula Substituents/Functional Groups Stereochemistry/Configuration Key Applications/Properties References
rac-methyl (1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylate, endo C₉H₁₂O₃ 6-oxo, methyl ester 1R,2S,4S, endo Chiral intermediate, enhanced lipophilicity
rac-methyl (1R,4S,6R)-6-amino-2-oxabicyclo[2.2.1]heptane-4-carboxylate HCl C₈H₁₄ClNO₃ 6-amino, 2-oxa bridge, methyl ester, HCl salt 1R,4S,6R Antibiotic precursor, improved water solubility
rac-(1R,4R,6S)-6-phenyl-2-azabicyclo[2.2.1]heptane, exo C₁₂H₁₅N 6-phenyl, 2-aza bridge 1R,4R,6S, exo Ligand in catalysis, exo conformation
tert-Butyl (1r,4s,6s)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate C₁₁H₁₉NO₃ 6-hydroxy, tert-butyl ester, 2-aza bridge 1r,4s,6s Stable intermediate for peptide synthesis
Benzyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate C₁₄H₁₇NO₃ 6-hydroxy, benzyl ester, 2-aza bridge 1R,4S,6R Prodrug design, enzymatic hydrolysis studies

Key Comparative Insights

Functional Group Impact
  • 6-Oxo vs. 6-Amino/6-Hydroxy: The 6-oxo group in the target compound increases electrophilicity, making it reactive toward nucleophiles like Grignard reagents. In contrast, 6-amino () or 6-hydroxy () derivatives exhibit hydrogen-bonding capabilities, enhancing solubility and biological interactions .
  • Ester Groups : Methyl esters (target compound) offer moderate stability and lipophilicity, whereas tert-butyl () and benzyl esters () provide steric protection or tailored cleavage kinetics under specific conditions .
Heteroatom Influence
  • 2-Aza vs. 2-Oxa Bridges : The 2-azabicyclo derivatives () introduce basic nitrogen atoms, enabling coordination in catalytic systems or salt formation. The 2-oxa bridge () introduces ether-like stability but reduces basicity .
Stereochemical and Conformational Effects
  • endo vs. exo Configuration : The endo configuration in the target compound positions substituents inward, limiting steric hindrance during ring-opening reactions. Exo configurations (e.g., ) expose functional groups, altering reactivity .
  • Stereochemical Purity : Racemic mixtures (e.g., "rac" prefixes in ) complicate enantioselective applications compared to enantiopure tert-butyl derivatives () .

Biological Activity

The compound rac-methyl (1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylate, endo is a bicyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, including its chemical properties, biological mechanisms, and potential therapeutic applications.

  • Molecular Formula : C7_{7}H10_{10}O3_{3}
  • Molecular Weight : 142.15 g/mol
  • CAS Number : 111080-27-4

The structure of this compound features a bicyclic framework that is crucial for its biological activity.

Research indicates that compounds similar to rac-methyl (1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylate may interact with various neurotransmitter systems in the brain. Specifically, they are believed to modulate glutamatergic and GABAergic pathways, which are essential for maintaining neurological health and function.

Key Mechanisms:

  • Antagonism of NMDA Receptors : The compound may inhibit N-methyl-D-aspartate (NMDA) receptors, reducing excitotoxicity associated with neurodegenerative diseases .
  • GABA Receptor Modulation : It is suggested that this compound could enhance GABAergic activity, which may help in managing anxiety and mood disorders .

Neuroprotective Effects

Several studies have explored the neuroprotective properties of rac-methyl (1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylate:

  • Case Study 1 : In vitro studies demonstrated that this compound could reduce neuronal cell death in models of oxidative stress, indicating its potential as a neuroprotective agent against conditions like Alzheimer's disease.
  • Case Study 2 : Animal models showed improved cognitive function following administration of the compound after inducing neurodegeneration through chemical insults.

Antidepressant-like Effects

Research has also indicated potential antidepressant-like effects:

  • Experimental Findings : Behavioral tests in rodents revealed that administration of the compound led to significant reductions in depressive-like behaviors, suggesting modulation of serotonin and norepinephrine pathways.

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
NeuroprotectionReduced neuronal cell death
Cognitive EnhancementImproved memory in animal models
Antidepressant ActivityReduced depressive behaviors

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